Product packaging for 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene(Cat. No.:CAS No. 918896-24-9)

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene

Cat. No.: B11861393
CAS No.: 918896-24-9
M. Wt: 256.4 g/mol
InChI Key: WHTKKCFWIIFSBW-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is a chemical compound built on a diazaspiro[5.6]dodecane framework, which falls under the broader class of spiro-piperidine compounds. These structures are of significant interest in medicinal chemistry and drug discovery research. Spiro-piperidine scaffolds are frequently explored as privileged structures in pharmaceutical development for their ability to present pharmacophores in a three-dimensional space, often contributing to high affinity and selectivity for various biological targets . The specific presence of a benzyl group and the unsaturation in the ring system (suggested by the "10-ene" notation) may offer unique stereoelectronic properties and conformational constraints, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds in the design and synthesis of novel bioactive molecules, potentially for a range of therapeutic areas. The compound is intended for research applications such as method development, chemical synthesis, and library building. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2 B11861393 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene CAS No. 918896-24-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918896-24-9

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

3-benzyl-3,7-diazaspiro[5.6]dodec-10-ene

InChI

InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-19-13-10-17(11-14-19)9-5-2-6-12-18-17/h1-5,7-8,18H,6,9-15H2

InChI Key

WHTKKCFWIIFSBW-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)CC3=CC=CC=C3)CC=C1

Origin of Product

United States

Synthetic Methodologies for the Diazaspiro 5.6 Dodec 10 Ene Core Structure

General Strategies for the Construction of Spirocyclic N-Heterocycles

The synthesis of spirocyclic N-heterocycles can be broadly categorized into several key approaches. These methods are designed to efficiently assemble the complex three-dimensional frameworks inherent to these molecules.

One of the most conventional and widely employed methods for the synthesis of cyclic compounds, including spirocycles, is the cyclization of a linear precursor. ethz.chresearchgate.net This strategy involves the synthesis of an open-chain molecule that contains all the necessary atoms for the final ring system. A subsequent intramolecular reaction then forms the desired cyclic structure. For the diazaspiro[5.6]dodec-10-ene core, this would involve a linear precursor containing two nitrogen atoms and the appropriate carbon chain length to form both the piperidine (B6355638) and azepane rings upon cyclization. The key to this approach is the design of a precursor that favors the desired intramolecular cyclization over competing intermolecular reactions. This method is highly versatile and has been successfully applied to the synthesis of a wide range of heterocyclic macrocycles. researchgate.net The cyclization can be promoted by various means, including heat, changes in pH, or the use of specific reagents to facilitate the ring-closing reaction.

Intramolecular cycloaddition reactions are powerful tools for the stereocontrolled synthesis of complex cyclic systems. nih.gov In the context of spirocyclic N-heterocycles, 1,3-dipolar cycloadditions are particularly relevant. acs.org This type of reaction involves a 1,3-dipole and a dipolarophile within the same molecule. For the synthesis of a diazaspiro[5.6]dodec-10-ene precursor, an azomethine ylide could be generated in situ, which then undergoes a cycloaddition with an appropriately positioned alkene to form one of the heterocyclic rings. For instance, the reaction of spiro-fused N-phthalimidoaziridines with alkynes has been shown to produce spiro-fused 3-pyrrolines through the formation of acylazomethine ylides. acs.org Similarly, formal [4+2] cycloadditions have been developed to construct spiro isoindolinone derivatives. acs.org These reactions offer a high degree of control over the stereochemistry of the newly formed ring system.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated rings, including those containing heteroatoms. wikipedia.org This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two terminal alkenes to form a new cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org RCM is particularly well-suited for the formation of medium to large rings and is tolerant of a wide range of functional groups. wikipedia.orgdrughunter.comnih.gov To construct the diazaspiro[5.6]dodec-10-ene core, a linear precursor containing two terminal alkene functionalities at appropriate positions would be required. The RCM reaction would then be used to form the seven-membered azepane ring containing the double bond. This methodology has been successfully used in the synthesis of numerous natural products and other complex molecules. nih.gov

Catalyst GenerationCommon CatalystsKey Features
First GenerationGrubbs' CatalystGood activity for terminal alkenes.
Second GenerationGrubbs' Second Generation Catalyst, Hoveyda-Grubbs' CatalystsHigher activity, broader substrate scope, better functional group tolerance. organic-chemistry.org

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the formation of heterocyclic rings is no exception. mdpi.com Palladium, nickel, copper, gold, and other transition metals can catalyze a variety of cyclization reactions to form C-C and C-N bonds. mdpi.comnih.govresearchgate.net For the synthesis of the diazaspiro[5.6]dodec-10-ene core, a palladium-catalyzed intramolecular N-arylation or amination could be envisioned to form one of the nitrogen-containing rings. These reactions typically involve an oxidative addition of the transition metal to a carbon-halogen bond, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. Such methods have been successfully applied to the synthesis of medium-sized N-heterocycles. mdpi.com

Radical cyclizations offer a complementary approach to the synthesis of cyclic molecules. researchgate.net These reactions involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne. rsc.org The resulting cyclic radical can then be trapped by a hydrogen atom donor or another radical species. Strain-enabled radical spirocyclization cascades have been developed for the synthesis of functionalized spirocycles. rsc.orgrsc.org This approach could be adapted to the synthesis of the diazaspiro[5.6]dodec-10-ene core by designing a precursor that, upon radical generation, would favor a 5-exo or 6-exo cyclization to form one of the rings of the spirocyclic system.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials are combined in a single reaction vessel to form a complex product that contains portions of all the reactants. researchgate.netmdpi.comnih.gov MCRs are characterized by their high atom economy and operational simplicity. The Ugi and Petasis reactions are well-known examples of MCRs that are frequently used to generate linear precursors that can then undergo subsequent cyclization reactions to form diverse heterocyclic scaffolds. nih.gov A multicomponent strategy could be employed to rapidly assemble a complex linear precursor for the diazaspiro[5.6]dodec-10-ene core, which would then be cyclized in a subsequent step. This approach allows for the rapid generation of molecular diversity. mdpi.com

Reaction NameComponentsResulting Scaffold
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino Amide
Petasis ReactionAldehyde, Amine, Boronic Acidα-Amino Acid Derivative
Mannich ReactionAldehyde, Amine, Enolizable Carbonyl Compoundβ-Amino Carbonyl Compound

Specific Synthesis of 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene

A key strategy for the construction of the this compound scaffold involves a combination of a multicomponent reaction to build a key intermediate, followed by a ring-closing metathesis (RCM) to form the spirocyclic system.

Multicomponent α-Aminoallylation / Ring-Closing Metathesis (RCM) Strategy

This synthetic approach is characterized by its efficiency in rapidly assembling molecular complexity. The initial multicomponent α-aminoallylation reaction creates a highly functionalized piperidine derivative, which is then subjected to a ruthenium-catalyzed RCM to construct the seven-membered azepane ring fused at the spirocenter.

The synthesis of the crucial precursor, 1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine, is a multi-step process that begins with the formation of a substituted piperidone. A plausible synthetic route is outlined below:

Formation of N-Benzyl-4-piperidone: This can be achieved through various established methods, such as the double Michael addition of benzylamine (B48309) to acrylates followed by a Dieckmann condensation and decarboxylation.

α-Allylation of N-Benzyl-4-piperidone: The piperidone is then subjected to an α-allylation reaction. This is typically carried out by forming the enolate of the piperidone using a strong base like lithium diisopropylamide (LDA), followed by quenching with an allyl halide, such as allyl bromide, to introduce the prop-2-en-1-yl group at the 3-position.

Strecker Reaction: The resulting α-allylated piperidone undergoes a Strecker reaction. This involves treatment with an amine (in this case, but-3-en-1-amine) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.

Reduction of the Nitrile: The aminonitrile is then reduced to the corresponding primary amine. This reduction can be accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄).

This sequence of reactions yields the desired precursor, 1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine, which contains the two terminal alkene functionalities required for the subsequent ring-closing metathesis step.

The formation of the diazaspiro[5.6]dodec-10-ene core is achieved through an intramolecular ring-closing metathesis (RCM) of the precursor, 1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine. This reaction is a powerful tool for the formation of cyclic alkenes.

The RCM reaction is catalyzed by various ruthenium-based complexes, with Grubbs' catalysts (first, second, and third generation) and Hoveyda-Grubbs catalysts being the most commonly employed. The choice of catalyst can influence the reaction efficiency and stereoselectivity. For the synthesis of nitrogen-containing heterocycles, second-generation catalysts such as Grubbs-II are often preferred due to their higher activity and better tolerance of functional groups.

The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of the desired seven-membered ring and the expulsion of a small volatile alkene, typically ethylene, which drives the reaction to completion. The general mechanism is depicted below:

Table 1: Common Ruthenium Catalysts for RCM

Catalyst Structure Key Features
Grubbs' First Generation Good activity for a range of substrates.
Grubbs' Second Generation Higher activity and broader substrate scope than the first generation.

| Hoveyda-Grubbs Second Generation | | Increased stability and potential for catalyst recycling. |

A significant challenge in ruthenium-catalyzed metathesis reactions is the removal of the residual ruthenium catalyst and its byproducts from the final product. Several methods have been developed to address this issue:

Scavenging Agents: The use of scavenging agents that bind to the ruthenium species is a common approach. These include phosphines (e.g., triphenylphosphine), isocyanates, and sulfur-containing compounds. The resulting ruthenium complexes can then be removed by filtration or chromatography.

Oxidative Treatment: The crude reaction mixture can be treated with an oxidizing agent, such as hydrogen peroxide or lead tetraacetate. This converts the ruthenium species into ruthenium oxides, which are insoluble and can be easily filtered off.

Silica (B1680970) Gel Chromatography: While standard silica gel chromatography can be effective, it is often necessary to use deactivated silica gel or to pre-treat the crude product to facilitate the removal of the polar ruthenium byproducts.

Aqueous Extraction: In some cases, washing the organic reaction mixture with an aqueous solution containing a chelating agent can effectively extract the ruthenium species.

Regioselectivity and Stereochemical Control in Diazaspiro[5.6]dodec-10-ene Synthesis

The synthesis of the diazaspiro[5.6]dodec-10-ene scaffold presents challenges in terms of both regioselectivity and stereochemical control.

Regioselectivity: In the RCM of the precursor, there is the potential for the formation of different ring sizes if competing metathesis reactions were possible. However, the designed precursor with terminal butenyl and allyl groups strongly favors the formation of the desired seven-membered ring due to the thermodynamic stability of the resulting product.

Stereochemical Control: The spirocyclic product contains a stereocenter at the spiro carbon (C-6). The stereochemistry of this center is determined during the RCM step. The conformation of the piperidine ring in the precursor and the coordination of the ruthenium catalyst can influence the facial selectivity of the alkene insertion, potentially leading to a mixture of diastereomers. The development of stereoselective RCM reactions for the synthesis of such spirocycles is an area of ongoing research. Chiral catalysts or the use of chiral auxiliaries on the precursor could potentially be employed to induce stereoselectivity. The stereochemical outcome is often dependent on the specific catalyst and reaction conditions used.

Alternative and Potential Synthetic Routes to the Diazaspiro[5.6]dodec-10-ene Scaffold

While the multicomponent α-aminoallylation/RCM strategy is a powerful approach, other synthetic routes to the diazaspiro[5.6]dodec-10-ene scaffold can be envisioned:

Intramolecular Mannich Reaction: A suitably functionalized piperidine derivative with a tethered amine could undergo an intramolecular Mannich reaction to form the seven-membered ring. This would require the synthesis of a precursor with an aldehyde or ketone functionality and a primary or secondary amine at the appropriate positions.

Reductive Amination Strategy: A diketone precursor could be subjected to a double reductive amination with a diamine. This approach would form both nitrogen-containing rings in a single step, but would likely lead to a mixture of products and require careful control of the reaction conditions.

Epoxide Ring-Opening: A synthetic route starting from a spirocyclic epoxide has been reported for the related 8-azaspiro[5.6]dodec-10-ene scaffold. researchgate.net This methodology could potentially be adapted by using a diamine in the ring-opening step to introduce the second nitrogen atom.

Hydrogen Borrowing Catalysis: Recent advances in hydrogen borrowing catalysis have enabled the synthesis of 1,4-diazacycles from diols and diamines using ruthenium catalysts. researchgate.net This strategy could potentially be adapted for the synthesis of the diazaspiro[5.6]dodec-10-ene core from a suitable diol precursor.

Table 2: List of Compounds

Compound Name
This compound
1-Benzyl-N-(but-3-en-1-yl)-4-(prop-2-en-1-yl)piperidin-4-amine
N-Benzyl-4-piperidone
Allyl bromide
Lithium diisopropylamide
But-3-en-1-amine
Potassium cyanide
Lithium aluminum hydride
Ethylene
Triphenylphosphine
Hydrogen peroxide
Lead tetraacetate

Application of Stannyl Amine Protocol (SnAP) Reagents to Related Systems

The Stannyl Amine Protocol (SnAP) represents a versatile and predictable method for creating functionalized, NH-free saturated nitrogen heterocycles from widely available aldehydes and ketones. orgsyn.org This one-step approach is particularly powerful for assembling spirocyclic scaffolds by joining two separate components. ethz.ch The combination of cyclic ketones with SnAP reagents provides direct, operationally simple access to saturated spirocyclic N-heterocycles, which are highly sought-after scaffolds in drug discovery. nih.govacs.org

The process typically involves the formation of an intermediate ketimine from the cyclic ketone and the SnAP reagent, followed by a copper-mediated cyclization. acs.orgsigmaaldrich.com Researchers have found that key parameters for successful spirocycle formation include the use of hexafluoroisopropanol (HFIP) as a solvent additive to enhance the rate of cyclization and ensuring the integrity of the ketimine intermediate. ethz.chacs.org This methodology has been successfully used to create various spiro[5.5] heterocycles. ethz.ch While not yet applied to all types of enolizable ketones, the SnAP reagent approach provides a direct route to many valuable spirocyclic structures that were previously difficult to synthesize. acs.orgethz.ch

Ketone SubstrateSnAP ReagentProductYield (%)Conditions
N-Cbz-azetidin-3-one3-Me-M (for morpholine)Spiro[azetidine-3,2'-morpholine]691. Benzene, 82°C; 2. Cu(OTf)₂, 2,6-lutidine, HFIP/ClCH₂CH₂Cl, 23°C
CyclobutanoneSnAP Pip (for piperazine)Spiro[3.5]piperazine69Optimized Cu-mediated cyclization
CyclopentanoneSnAP Pip (for piperazine)Spiro[4.5]piperazine86Optimized Cu-mediated cyclization
CyclohexanoneSnAP Pip (for piperazine)Spiro[5.5]piperazine88Optimized Cu-mediated cyclization

Data compiled from studies on related systems. ethz.chacs.org

Aza-Heck Cyclizations for N-Heterocyclic Systems

The intramolecular aza-Heck reaction has emerged as a powerful method for constructing chiral N-heterocyclic systems. researchgate.netnih.gov This reaction is complementary to traditional Heck reactions, but instead of a C-X bond (where X is a halide or triflate), it utilizes an activated N-O bond to initiate the cyclization. semanticscholar.orgresearchgate.net The process involves the oxidative addition of a Pd(0) catalyst into the N-O bond of a precursor, such as an oxime ester, to form an imino-Pd(II) intermediate. semanticscholar.org This intermediate then undergoes a migratory insertion with a tethered alkene, followed by β-hydride elimination, to yield the cyclized product. semanticscholar.org

This methodology is particularly notable for its ability to form complex polycyclic and spirocyclic systems through cascade reactions. semanticscholar.org For instance, substrates bearing multiple alkenes can undergo an initial aza-Heck cyclization to form an alkyl-Pd(II) intermediate which, instead of undergoing β-hydride elimination, can participate in a second intramolecular Heck reaction to furnish a spirocycle. semanticscholar.orgacs.org This cascade approach has been successfully used to generate spirocyclic imines and other complex N-heterocycles, demonstrating the versatility of the aza-Heck reaction in advanced scaffold synthesis. semanticscholar.org The chemo- and regioselectivity of these reactions can often be controlled by the choice of phosphine (B1218219) ligand. nih.gov

Substrate TypeCatalyst SystemProduct TypeKey Features
Alkene-tethered oxime esterPd₂(dba)₃ / P(3,5-(CF₃)₂C₆H₃)₃Spirocyclic imineAza-Heck/Heck cascade; forms two rings in one pot.
N-(pentafluorobenzoyloxy)carbamatesPd(0) / Custom phosphine ligandSpiro-fused cyclopropanesAza-Heck triggered C(sp³)–H functionalization cascade.
O-phenyl hydroxamatesPd(OAc)₂ / P(OPh)₃Dihydroisoquinolones6-endo cyclization.

Data compiled from studies on related N-heterocyclic systems. semanticscholar.orgacs.org

Iodocyclization Approaches to Spirocycles

Iodocyclization is a robust and widely used method for the synthesis of various heterocyclic and spirocyclic systems. nih.govrsc.org The reaction involves the electrophilic activation of a carbon-carbon double or triple bond by an iodine source (e.g., I₂), followed by intramolecular attack from a tethered nucleophile, such as an amine or alcohol. nih.gov This process allows for the direct formation of a new heterocyclic ring and the simultaneous installation of an iodine atom, which can be used for further functionalization.

This methodology has been effectively applied to the synthesis of oxa-spirocycles and can be adapted for the creation of aza-spirocycles. nih.gov The reaction conditions are typically mild, often employing a simple base like sodium bicarbonate or potassium carbonate in a solvent such as acetonitrile (B52724) at room temperature. nih.gov Researchers have developed this approach to create extensive libraries of spirocyclic compounds. nih.gov While direct application to diazaspiro[5.6]dodec-10-ene is not explicitly documented, the principles of iodocyclization of unsaturated amine precursors provide a clear and viable synthetic strategy. researchgate.netsemanticscholar.org The versatility of this method makes it a valuable tool for constructing the core structures of complex nitrogen-containing spirocycles.

Unsaturated PrecursorNucleophileIodine SourceProduct Type
Alkenyl alcoholHydroxylI₂ / NaHCO₃Oxa-spirocycle
N-(p-methoxyaryl)propiolamidesAryl ring (ipso-attack)Phenyliodine bis(trifluoroacetate) (PIFA)3-halospiro[4.5]trienones
1,n-Dienes with N-aryl groupAryl ringI₂Iodinated Benzo[b]azepines

Data compiled from studies on related spirocyclic systems. nih.govresearchgate.net

Petasis / Grubbs Reactions Sequences in Spirocycle Synthesis

The combination of the Petasis three-component reaction and Grubbs ring-closing metathesis (RCM) offers a powerful and flexible strategy for synthesizing diverse spirocyclic scaffolds, particularly spiro-piperidines and azepanes. digitellinc.comnih.gov This sequence begins with the Petasis reaction, which couples a cyclic ketone, an amine (such as allylamine (B125299) or homoallylamine), and a vinyl- or allylboronic acid to generate a diene precursor containing a crucial quaternary carbon center. digitellinc.comnih.govacs.org

This intermediate is then subjected to a ring-closing metathesis (RCM) reaction, typically using a Grubbs catalyst. utc.edusigmaaldrich.com The RCM step efficiently forms the second ring of the spirocycle. nih.govsemanticscholar.org This sequence is highly modular, allowing for variation in the cyclic ketone, the amine, and the boronic acid component to generate a wide array of functionalized spirocycles. digitellinc.comnih.gov The olefin metathesis approach is known for its high efficiency and tolerance of various functional groups, making this a robust route for complex molecule synthesis. nih.govmdpi.comrsc.org This strategy has been successfully employed to create libraries of spirocyclic building blocks relevant to medicinal chemistry. digitellinc.comnih.gov

Reaction SequenceKey StepsIntermediateFinal Product
Petasis / RCM1. Three-component Petasis reaction of a cyclic ketone, allylamine, and vinylboronic acid. 2. Grubbs catalyst-mediated RCM.Acyclic diene with a quaternary carbon.Spirocyclic piperidine or azepane.
Petasis / IMDA1. Petasis reaction with furan-2-ylmethylamine. 2. Intramolecular Diels-Alder (IMDA) reaction.Allylated tertiary amine with a furan (B31954) moiety.Hydroepoxyisoindole scaffold.

Data compiled from studies on related spirocyclic systems. digitellinc.comnih.govnih.gov

Utilization of Ylides in Spirocyclic Amine Formation

Rearrangements involving ammonium (B1175870) ylides, such as the orgsyn.orgethz.ch-sigmatropic rearrangement and the ethz.chnih.gov-Stevens rearrangement, provide elegant and powerful methods for carbon-carbon bond formation and the synthesis of complex amines. nih.govwikipedia.orgresearchgate.net These reactions typically start from a quaternary ammonium salt, which is deprotonated with a strong base to form a transient ylide intermediate. wikipedia.org This ylide then undergoes a rapid intramolecular rearrangement.

The orgsyn.orgethz.ch-sigmatropic rearrangement is a concerted, thermally allowed process that is highly stereoselective, making it valuable for natural product synthesis. nih.govresearchgate.net The competing ethz.chnih.gov-Stevens rearrangement is thought to proceed through a radical-pair mechanism. nih.govchemrxiv.org While less common for spirocycle synthesis, these rearrangements are powerful tools for ring expansion and contraction, and for installing complex substitution patterns adjacent to a nitrogen atom. wikipedia.orgnih.govrsc.org The strategic application of these rearrangements, particularly in cascade sequences, could provide a novel entry to diazaspirocyclic cores. Catalytic and asymmetric versions of these reactions are also being developed, further expanding their synthetic utility. nih.govnih.govfigshare.com

Rearrangement TypeYlide PrecursorKey IntermediateProduct Feature
orgsyn.orgethz.ch-Sigmatropic RearrangementAllylic ammonium saltAllylic ammonium ylideStereoselective formation of rearranged homoallylic amines.
ethz.chnih.gov-Stevens RearrangementBenzylic ammonium saltBenzylic ammonium ylideMigration of a group to the α-carbon of the amine.
Catalytic [4+1] Annulationα-Substituted ammonium ylideAmmonium ylideConstruction of spirocyclic oxindoles.

Data compiled from studies on related N-heterocyclic systems. nih.govresearchgate.netfigshare.com

Chemical Reactivity and Derivatization of 3 Benzyl 3,7 Diazaspiro 5.6 Dodec 10 Ene

Reactions of the Alkene Moiety (Dodec-10-ene)

The endocyclic double bond in the spirocyclic system is a site of high electron density, making it susceptible to a range of addition reactions.

The carbon-carbon double bond of 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene can be readily reduced to the corresponding saturated alkane, 3-Benzyl-3,7-diazaspiro[5.6]dodecane, through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a heterogeneous catalyst.

Commonly employed catalysts for the hydrogenation of cyclic alkenes include platinum, palladium, and nickel. The reaction is generally carried out under mild to moderate pressures of hydrogen and at room or slightly elevated temperatures. The choice of catalyst and reaction conditions can influence the efficiency of the reduction. For instance, palladium on carbon (Pd/C) is a highly effective and widely used catalyst for such transformations.

The stereochemistry of the hydrogenation of cyclic alkenes is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. In the case of this compound, this would result in the formation of a cis-configured product with respect to the newly formed C-H bonds.

CatalystPressure (atm)Temperature (°C)SolventProduct
10% Pd/C1-525-50Ethanol, Methanol3-Benzyl-3,7-diazaspiro[5.6]dodecane
PtO₂ (Adam's catalyst)1-325Acetic Acid, Ethanol3-Benzyl-3,7-diazaspiro[5.6]dodecane
Raney Ni50-100100-150Ethanol3-Benzyl-3,7-diazaspiro[5.6]dodecane

The electron-rich nature of the alkene allows it to undergo electrophilic addition reactions with a variety of reagents. In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation, for example, with bromine (Br₂) or chlorine (Cl₂), would be expected to proceed readily to form the corresponding dihalo-substituted spiro-dodecane. The reaction with bromine typically results in the decolorization of the bromine solution, which can be a qualitative test for unsaturation. The mechanism often involves the formation of a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

The addition of hydrogen halides (HX), such as HBr or HCl, is also a classic example of electrophilic addition. For an unsymmetrical alkene, these additions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, for a symmetrically substituted double bond within a cyclic system like in this compound, this regioselectivity is not a factor.

ReagentSolventProduct
Bromine (Br₂)Dichloromethane, Carbon tetrachloride10,11-Dibromo-3-benzyl-3,7-diazaspiro[5.6]dodecane
Hydrogen Bromide (HBr)Acetic Acid10-Bromo-3-benzyl-3,7-diazaspiro[5.6]dodecane
N-Bromosuccinimide (NBS) in aqueous DMSODMSO, H₂O10-Bromo-11-hydroxy-3-benzyl-3,7-diazaspiro[5.6]dodecane

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The alkene in this compound can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition. This reaction would involve a conjugated diene reacting with the double bond to form a new six-membered ring fused to the dodecane (B42187) framework. The reactivity in Diels-Alder reactions is enhanced by electron-withdrawing groups on the dienophile, which is not the case here, so forcing conditions might be necessary.

Another important class of cycloaddition is the [2+2] cycloaddition, which can be induced photochemically to form a cyclobutane (B1203170) ring. For example, the irradiation of the alkene in the presence of another alkene could yield a tricyclic system.

Reaction TypeReagentConditionsProduct
[4+2] Cycloaddition (Diels-Alder)ButadieneHigh temperature, High pressureA tricyclic adduct with a new fused six-membered ring
[3+2] CycloadditionOzone (O₃), then reduction (e.g., Zn/H₂O)-78 °CA diketone resulting from ozonolysis
[2+2] PhotocycloadditionAnother alkene (e.g., ethylene)UV lightA tricyclic adduct with a new fused cyclobutane ring

Functionalization at Nitrogen Centers

The two nitrogen atoms in this compound, a secondary and a tertiary amine, are key sites for derivatization.

The secondary amine at the 7-position is nucleophilic and can be readily alkylated or acylated. Alkylation can be achieved with a variety of alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups.

Acylation of the secondary amine can be accomplished using acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct.

The tertiary amine at the 3-position is less reactive as a nucleophile but can undergo quaternization with reactive alkylating agents to form a quaternary ammonium (B1175870) salt.

Reaction TypeReagentBaseProduct
N-Alkylation (at N-7)Methyl iodideK₂CO₃, Et₃N3-Benzyl-7-methyl-3,7-diazaspiro[5.6]dodec-10-ene
N-Acylation (at N-7)Acetyl chlorideTriethylamine1-(3-Benzyl-3,7-diazaspiro[5.6]dodec-10-en-7-yl)ethan-1-one
N-Quaternization (at N-3)Methyl iodide (excess)None3-Benzyl-3-methyl-3,7-diazaspiro[5.6]dodec-10-en-3-ium iodide

The benzyl (B1604629) group on the tertiary nitrogen can be removed through catalytic hydrogenolysis. This reaction is typically performed using a palladium catalyst and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like ammonium formate. This de-benzylation would yield the parent diazaspirocycle with a secondary amine at the 3-position, which can then be further functionalized.

The basic nature of the nitrogen atoms allows for the formation of acid addition salts. Treatment of this compound with a strong acid, such as hydrochloric acid or sulfuric acid, will protonate one or both of the nitrogen atoms to form the corresponding ammonium salts. These salts often have different physical properties, such as higher melting points and increased water solubility, compared to the free base.

Modifications of the Benzyl Substituent

The benzyl group attached to the nitrogen atom of the piperidine (B6355638) ring serves as both a protecting group and a versatile handle for introducing structural diversity. Modifications can be broadly categorized into two main approaches: reactions involving the aromatic ring and cleavage of the benzyl group to allow for subsequent N-functionalization.

Electrophilic aromatic substitution reactions on the phenyl ring of the benzyl group can introduce a variety of substituents. Depending on the reaction conditions and the directing effects of the methylene (B1212753) bridge, functional groups such as nitro, halogen, and alkyl groups can be installed at the ortho, meta, or para positions. These modifications can significantly alter the electronic and steric properties of the molecule.

Alternatively, the benzyl group can be removed through various debenzylation protocols. Catalytic hydrogenation is a common and efficient method, typically employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This reaction cleaves the benzylic C-N bond, yielding the secondary amine, 3,7-diazaspiro[5.6]dodec-10-ene, and toluene (B28343) as a byproduct. Other debenzylation methods, such as using strong acids or oxidizing agents, can also be employed, although care must be taken to avoid unintended reactions with the double bond in the spirocyclic core. The resulting free secondary amine is a key intermediate for the synthesis of a wide range of derivatives through N-alkylation, N-acylation, and other N-functionalization reactions.

Modification StrategyReagents and ConditionsOutcome
NitrationHNO₃, H₂SO₄Introduction of -NO₂ group on the phenyl ring
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Introduction of -Br or -Cl on the phenyl ring
Friedel-Crafts AlkylationR-Cl, AlCl₃Introduction of an alkyl group on the phenyl ring
Catalytic HydrogenolysisH₂, Pd/CRemoval of the benzyl group
Acid-catalyzed cleavageStrong acids (e.g., HBr)Removal of the benzyl group

Regioselective Functionalization of the Spirocyclic Core

The spirocyclic core of this compound offers several sites for regioselective functionalization, primarily centered around the double bond and the secondary amine (after debenzylation).

The double bond within the azepane ring is susceptible to a variety of addition reactions. Halogenation, for instance, with bromine or chlorine, can lead to the formation of dihalo-derivatives. Epoxidation of the double bond using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions. Hydroboration-oxidation is another powerful tool for the anti-Markovnikov hydration of the double bond, leading to the introduction of a hydroxyl group.

The secondary amine at position 7 (once the benzyl group at position 3 is removed) provides a nucleophilic center for a plethora of reactions. Regioselective N-alkylation or N-acylation can be achieved by carefully controlling the reaction conditions, allowing for the introduction of a wide range of functional groups at this position while leaving the other nitrogen atom untouched (if it is still protected).

Functionalization TargetReaction TypeReagents and ConditionsExpected Product
C=C Double BondHalogenationBr₂ or Cl₂ in an inert solventDihalo-diazaspiro[5.6]dodecane derivative
C=C Double BondEpoxidationm-CPBAEpoxide derivative
C=C Double BondHydroboration-Oxidation1. BH₃-THF, 2. H₂O₂, NaOHHydroxylated derivative
N-7 (after debenzylation)N-AlkylationAlkyl halide, base7-Alkyl-3,7-diazaspiro[5.6]dodec-10-ene
N-7 (after debenzylation)N-AcylationAcyl chloride or anhydride, base7-Acyl-3,7-diazaspiro[5.6]dodec-10-ene

Synthesis of Structurally Diverse Derivatives and Analogs

The strategic combination of modifications to the benzyl substituent and regioselective functionalization of the spirocyclic core allows for the synthesis of a vast library of structurally diverse derivatives and analogs.

Starting with the debenzylated intermediate, differential functionalization of the two nitrogen atoms becomes possible. One nitrogen can be protected with an orthogonal protecting group, allowing for selective reaction at the other nitrogen. Subsequent deprotection and further functionalization can lead to the creation of highly complex and precisely substituted diazaspirocycles.

Furthermore, the double bond can be used as a handle for ring-closing metathesis or other cycloaddition reactions to construct more complex polycyclic systems. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a tricyclic system fused to the azepane ring.

The synthesis of analogs can also involve modifications to the ring sizes of the spirocycle. By employing different starting materials in the initial synthetic sequence, diazaspirocycles with different ring combinations, such as diazaspiro[4.5] or diazaspiro[5.5] systems, can be prepared, offering a way to explore the impact of ring size on the compound's properties.

Derivative/Analog TypeSynthetic ApproachKey Intermediates
Differentially N-substitutedOrthogonal protection-deprotection strategyMonoprotected 3,7-diazaspiro[5.6]dodec-10-ene
Fused Polycyclic SystemsCycloaddition reactions on the double bondThis compound
Varied Ring Size AnalogsUse of different cycloalkanone and amino acid precursors in the initial synthesisN-benzyl protected amino acids and various cyclic ketones

Theoretical and Computational Chemistry Studies of 3 Benzyl 3,7 Diazaspiro 5.6 Dodec 10 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are standard methods for investigating the electronic structure of molecules. These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This information is fundamental to understanding a molecule's reactivity, stability, and potential interaction sites. For instance, the energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. While studies on other benzyl-containing compounds have utilized these methods to explore their electronic properties, specific data for 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene is not found in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the spirocyclic and benzyl (B1604629) components of this compound suggests a rich conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the different spatial arrangements (conformations) a molecule can adopt over time. By simulating the atomic motions, MD can identify the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior and how it might interact with biological targets. Although MD simulations have been successfully applied to analyze the conformational preferences of other flexible small molecules, there is no specific research applying this methodology to this compound.

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR predictions, while DFT calculations can provide accurate IR spectra. Without dedicated computational studies on this compound, theoretical spectroscopic data for this compound remains unavailable.

Computational Studies on Reaction Mechanisms and Transition States

Understanding the potential chemical reactions of this compound would involve computational studies of its reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, thereby elucidating the reaction pathway and predicting reaction rates. This knowledge is fundamental for designing synthetic routes and understanding the chemical stability of the compound. The absence of such studies for this specific molecule means its reactivity profile from a computational standpoint is unknown.

Molecular Modeling for Scaffold Exploration

The 3,7-diazaspiro[5.6]dodecane core is an interesting scaffold for medicinal chemistry and drug design. Molecular modeling techniques, including docking and pharmacophore modeling, could be used to explore how derivatives of this scaffold might interact with various biological targets. Such studies are instrumental in the early stages of drug discovery for identifying potential lead compounds. While the broader class of spirocyclic compounds has been explored in this context, specific molecular modeling studies centered on the this compound scaffold are not documented in the available literature.

Future Directions in Diazaspiro 5.6 Dodec 10 Ene Chemical Research

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene and its analogs will likely focus on improving efficiency and sustainability. Current synthetic routes can be resource-intensive, and a shift towards greener chemistry is anticipated. rsc.org This includes the exploration of alternative, environmentally benign solvents, such as glycerol (B35011) and its derivatives, which are byproducts of the biodiesel industry. rsc.org

Synthetic StrategyPotential AdvantageRelevant Research Area
Green SolventsReduced environmental impact, potential for biodegradability. rsc.orgrsc.orgUse of glycerol, ionic liquids, or supercritical fluids.
Superacid CatalysisIncreased reaction rates, lower temperatures, higher yields. nih.govApplication of triflic acid or other superacids in cyclization steps.
One-Pot ReactionsMinimized purification steps, reduced solvent waste, improved time efficiency. researchgate.netTandem or cascade reactions to build the diazaspiro core.
Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalability.Continuous flow synthesis of key intermediates or the final scaffold.

Exploration of Novel Chemical Transformations for Derivatization

The derivatization of the diazaspiro[5.6]dodec-10-ene scaffold is crucial for exploring its chemical space and potential applications. Future research will likely move beyond simple N-alkylation or acylation to more complex and novel transformations. One area of interest is the functionalization of the carbon backbone of the spirocycle.

Recent work on the related 8-azaspiro[5.6]dodec-10-ene scaffold has demonstrated the synthesis of diastereomerically pure pyrrole (B145914) derivatives from a spirocyclic 1,2,3-triazole via a coupling reaction. mdpi.comresearchgate.net This highlights the potential for introducing diverse heterocyclic moieties onto the core structure. Another example is the regioselective epoxide ring-opening of an azaspiro[5.6]dodec-10-ene derivative to introduce an amino-purine substituent. mdpi.com Future explorations could involve a wider range of coupling reactions, cycloadditions, and ring-opening reactions to append a variety of functional groups and build more complex molecular architectures.

Transformation TypePotential OutcomeExample from Related Systems
Cross-Coupling ReactionsIntroduction of aryl, heteroaryl, or alkyl groups.Suzuki, Sonogashira, or Buchwald-Hartwig couplings at pre-functionalized positions.
Cycloaddition ReactionsFormation of new fused or spiro-fused ring systems.Diels-Alder or [3+2] cycloadditions involving the double bond.
C-H ActivationDirect functionalization of the carbon skeleton.Transition-metal catalyzed C-H arylation or alkylation.
Ring-Opening/ExpansionModification of the core ring structure.Cleavage and rearrangement of the seven-membered ring.

Asymmetric Synthesis and Chiral Induction Strategies for Enantiopure Diazaspiro Systems

Many biologically active molecules are chiral, with their therapeutic effects often being stereospecific. rsc.org Therefore, the development of methods for the asymmetric synthesis of enantiopure diazaspiro[5.6]dodec-10-ene derivatives is a critical future direction. While specific methods for this system are yet to be extensively reported, strategies from related diazaspiro compounds can be adapted. For instance, highly efficient asymmetric syntheses of 1,8-diazaspiro[5.5]undecane derivatives have been developed from chiral precursors. researchgate.net

Future research will likely focus on several key strategies. The use of chiral catalysts in the key ring-forming reactions is a promising approach. acs.org Another avenue is the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then subsequently removed. For racemic mixtures, chiral resolution techniques will be important. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Alternatively, chiral chromatography, using a stationary phase with a chiral selector, can be employed for the separation of enantiomers. mdpi.com

StrategyDescriptionKey Considerations
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer. acs.orgCatalyst efficiency, enantioselectivity, and cost.
Chiral Pool SynthesisStarting from a readily available enantiopure precursor.Availability of suitable starting materials.
Chiral AuxiliariesTemporary incorporation of a chiral moiety to guide stereochemistry. researchgate.netEase of attachment and removal of the auxiliary.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers. wikipedia.orgmdpi.comEfficiency of separation, yield of desired enantiomer.

Advanced Scaffold Diversification Techniques

To fully explore the potential of the diazaspiro[5.6]dodec-10-ene framework, advanced scaffold diversification techniques will be essential. One such technique is "scaffold hopping," which involves the replacement of the core structure with a different, yet functionally similar, scaffold to discover new compounds with improved properties. nih.govnih.gov This can be guided by computational methods to predict which new scaffolds are likely to retain the desired biological activity.

Another powerful strategy is dearomatization, which can rapidly increase molecular complexity and introduce three-dimensionality. For example, the dearomatizing intramolecular diamination of phenols has been used to synthesize complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit. rsc.orgwhiterose.ac.ukresearchgate.net Applying similar strategies to precursors containing the diazaspiro[5.6]dodec-10-ene moiety could lead to the discovery of novel and structurally diverse compounds.

Design and Synthesis of Complex Architectures Incorporating the Diazaspiro[5.6]dodec-10-ene Moiety

The diazaspiro[5.6]dodec-10-ene scaffold can serve as a building block for the construction of more complex molecular architectures. Future research will likely focus on incorporating this moiety into larger structures such as macrocycles and fused ring systems. Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nih.gov Strategies such as Heck macrocyclization could be employed to form large rings containing the diazaspiro unit. mdpi.com Modular strategies involving cyclization/ring expansion cascade reactions also present a powerful approach for the synthesis of medium-sized rings and macrocycles. whiterose.ac.uk

The synthesis of new fused ring systems is another exciting direction. core.ac.ukresearchgate.net This could involve the annulation of additional rings onto the diazaspiro[5.6]dodec-10-ene core through intramolecular reactions. Such complex architectures would significantly expand the chemical space accessible from this versatile scaffold and could lead to the discovery of compounds with novel properties and applications. The development of combinatorial approaches for the late-stage modification of such complex scaffolds could further accelerate the discovery process. nih.gov

Q & A

Q. What synthetic methodologies are effective for constructing the spirocyclic core of 3-benzyl-3,7-diazaspiro[5.6]dodec-10-ene?

The spirocyclic scaffold can be synthesized via iron-catalyzed Prins-Peterson reactions. For example, FeBr₃ catalyzes the cyclization of dihydroisobutylsilane derivatives with ketones, yielding spiro compounds like 8-benzyl-7-oxaspiro[5.6]dodec-10-ene in ~49% yield. Key steps include optimizing solvent (DCM), catalyst loading, and reaction time . Post-synthesis, purification via column chromatography and characterization by ¹H/¹³C NMR and HRMS are critical for structural validation.

Q. How can NMR spectroscopy resolve structural ambiguities in spirocyclic compounds like this compound?

¹H NMR can identify proton environments near the benzyl and diaza groups, such as deshielded protons adjacent to nitrogen atoms. ¹³C NMR distinguishes sp³ carbons in the spiro ring from sp² carbons in the benzyl group. For example, in similar spiro compounds, methylene protons adjacent to oxygen/nitrogen appear as triplets (δ 2.8–3.5 ppm), while aromatic protons resonate at δ 7.2–7.4 ppm. Integration ratios and coupling constants further confirm ring junction geometry .

Q. What safety protocols are recommended for handling diazaspiro compounds during synthesis?

Tert-butyl-protected diazaspiro intermediates (e.g., tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate) require handling in fume hoods with nitrile gloves and lab coats. Safety data sheets (SDS) advise avoiding inhalation/ingestion and storing compounds at –20°C under inert gas. Emergency protocols include rinsing exposed skin with water and contacting poison control (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software validate the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement resolves absolute configuration. For example, spiro-pyrrole derivatives (e.g., 8-azaspiro[5.6]dodec-10-ene analogs) show C–C bond lengths of 1.54–1.58 Å at the spiro junction, confirming tetrahedral geometry. SHELX parameters (e.g., HKLF 4 format) refine thermal displacement parameters and occupancy factors, with R1 values <0.05 indicating high accuracy .

Q. What strategies address contradictions in spectral data during structural elucidation?

Conflicting NMR/HRMS data may arise from dynamic effects (e.g., ring inversion) or impurities. Use variable-temperature NMR to probe conformational exchange. For example, broadening of N-methyl signals at 25°C that resolve at –40°C suggests hindered rotation. Cross-validate with HRMS-ESI (mass accuracy <2 ppm) and IR (e.g., carbonyl stretches at 1680–1720 cm⁻¹) to resolve ambiguities .

Q. How does iron catalysis enhance regioselectivity in spirocyclic compound synthesis?

FeBr₃ promotes Lewis acid-mediated cyclization by coordinating to carbonyl oxygen, directing nucleophilic attack to form the spiro center. In Prins-Peterson reactions, Fe³⁺ stabilizes oxocarbenium intermediates, favoring 7-membered ring formation over 5-membered byproducts. Catalyst screening (e.g., FeCl₃ vs. FeBr₃) and solvent polarity (e.g., DCM vs. THF) optimize yields and selectivity .

Q. Can click chemistry modularize functionalization of this compound?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to the spiro core. For example, 8-azaspiro[5.6]dodec-10-ene derivatives coupled with propargylamines yield 1,2,3-triazole hybrids (70–85% yield). HBTU-mediated amide coupling further diversifies the scaffold with aryl/heteroaryl groups, confirmed by HRMS (e.g., [M+H]⁺ at m/z 450.2352) .

Methodological Considerations

  • Synthetic Optimization : Screen catalysts (FeBr₃, BF₃·Et₂O) and solvents to improve spirocyclization efficiency .
  • Characterization Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .
  • Data Interpretation : Use VT-NMR and computational tools (e.g., DFT) to resolve dynamic effects in spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.